2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile - 204078-93-3

2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

Catalog Number: EVT-398400
CAS Number: 204078-93-3
Molecular Formula: C13H17N3
Molecular Weight: 215.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Alkylation of diazepane with substituted benzonitriles: This method involves reacting a diazepane derivative, such as 1-methyl-1,4-diazepane, with a substituted benzonitrile in the presence of a base and a suitable solvent. [, , ]
  • Reductive amination: This method involves reacting a substituted benzaldehyde with a diazepane derivative in the presence of a reducing agent, such as sodium borohydride. []
  • Multi-step synthesis: Some derivatives require a multi-step synthesis involving the construction of the diazepane ring system onto a pre-existing benzonitrile scaffold. []
Molecular Structure Analysis

Computational studies, such as molecular modeling and conformational analysis, can further elucidate the structural features and properties of this molecule. []

Chemical Reactions Analysis
  • N-alkylation: The nitrogen atoms in the diazepane ring can be further alkylated to introduce additional substituents and modulate the molecule's properties. []
  • Acylation: The nitrogen atoms can also react with acyl chlorides or anhydrides to form amide derivatives. []
  • Complexation with metal ions: The diazepane ring, particularly with additional nitrogen-containing substituents, can coordinate with metal ions to form complexes with unique properties. [, , ]
Mechanism of Action
  • Receptor antagonism: Some diazepane derivatives act as antagonists of specific receptors, such as dopamine D4 receptors or cannabinoid CB1 receptors. This antagonistic activity arises from the molecule's ability to bind to the receptor and block the binding of endogenous ligands. [, , ]
  • Enzyme inhibition: Certain diazepane derivatives exhibit inhibitory activity against specific enzymes, such as factor Xa or phosphoinositide 3-kinase (PI3K). This inhibition often involves the molecule binding to the enzyme's active site and interfering with its catalytic activity. [, ]
  • Modulation of ion channels: Some diazepane derivatives can modulate the activity of ion channels, such as calcium channels. This modulation can involve either blocking or enhancing the flow of ions through the channel, depending on the specific molecule and target. []

N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(substitutedbenzyl-[1,4]diazepan-1-yl)acetamides

Compound Description:

This series of compounds is explored for its positive inotropic activity, which refers to the ability to increase the force of heart muscle contraction. These compounds were designed based on the structure of Milrinone, a known inotropic agent. []

Relevance:

These compounds share the core structure of a substituted benzyl group attached to a diazepane ring with 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile. This shared scaffold suggests potential similarities in their pharmacological profiles. []

2-(4-(4-(2-chlorobenzyloxy)-3-methoxybenzyl)-1,4-diazepan-1-yl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamide (6e)

Compound Description:

This compound displayed the most promising positive inotropic activity among the tested N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(substitutedbenzyl-[1,4]diazepan-1-yl)acetamides. It demonstrated a significantly higher increase in stroke volume compared to the standard drug Milrinone in an in vitro study. []

Relevance:

This compound shares the core structure of a substituted benzyl group attached to a diazepane ring with 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile. The significant inotropic activity of this compound suggests that modifications on the benzyl substituent and the presence of other pharmacophores could influence biological activity. []

2-(4-(4-Methylbenzyl)-[1,4]-diazepan-1-yl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamide (6m)

Compound Description:

This compound emerged as the most potent positive inotropic agent among a series of N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(substitutedbenzyl-[1,4]diazepan-1-yl)acetamides. In isolated rabbit heart preparations, it produced a notable increase in stroke volume. []

Relevance:

Similar to 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile, this compound contains a diazepane ring directly linked to a substituted benzyl group, highlighting the significance of this structural motif for potential inotropic activity. []

2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives

Compound Description:

These derivatives were designed as potential Hepatitis C Virus (HCV) entry inhibitors. This series of compounds displayed enhanced in vitro anti-HCV activity at low nanomolar concentrations, surpassing the potency of the parent compound L0909. []

Relevance:

This class of compounds shares the 2-benzonitrile core with 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile. The variation lies in the substitution at the 2-position, with these derivatives featuring a piperazine ring linked to two aryl groups instead of the methyldiazepane found in the target compound. This structural similarity suggests that exploring modifications at this position could unveil compounds with distinct biological activities. []

[(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)

Compound Description:

This compound acts as a potent dual orexin receptor antagonist. It shows promise for treating primary insomnia and is presently undergoing phase III clinical trials. []

Relevance:

MK-4305 shares the 7-methyl-1,4-diazepane core structure with 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile. The presence of a substituted benzoxazole and a triazole-substituted phenyl ring in MK-4305 underscores the potential for exploring diverse heterocyclic modifications to discover compounds with valuable therapeutic properties. []

4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile (1)

Compound Description:

Identified through in-house screening using HCV-infected Huh7.5 cell culture, this compound exhibits moderate inhibitory activity against HCV. []

Relevance:

Sharing the 2-benzonitrile core with 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile, this compound features a piperazine ring and a p-tolylamino methyl group at the 2-position, contrasting with the methyldiazepane substitution in the target compound. This structural comparison suggests that modifications at this position can significantly influence antiviral activity and warrant further investigation. []

L0909

Compound Description:

This potent HCV inhibitor exhibits an EC50 of 0.022 μM, demonstrating a significant improvement over the initial hit compound, 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile (1). []

Relevance:

L0909, while not explicitly disclosing its structure in the provided abstract, likely belongs to the 2-((4-arylpiperazin-1-yl)methyl)benzonitrile scaffold. This structural class shares the 2-benzonitrile core with 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile. The notable antiviral activity of L0909 further emphasizes the potential of exploring modifications around the 2-benzonitrile scaffold for discovering novel antiviral agents. []

N-[2-hydroxy-6-(4-methoxybenzamido)phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide (darexaban, YM150)

Compound Description:

This compound is a potent and orally active factor Xa (FXa) inhibitor, currently in clinical development for treating and preventing thromboembolic diseases. []

Properties

CAS Number

204078-93-3

Product Name

2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

IUPAC Name

2-(4-methyl-1,4-diazepan-1-yl)benzonitrile

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

InChI

InChI=1S/C13H17N3/c1-15-7-4-8-16(10-9-15)13-6-3-2-5-12(13)11-14/h2-3,5-6H,4,7-10H2,1H3

InChI Key

WKJLOVRBRYDGGK-UHFFFAOYSA-N

SMILES

CN1CCCN(CC1)C2=CC=CC=C2C#N

Canonical SMILES

CN1CCCN(CC1)C2=CC=CC=C2C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.